2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of a related compound, “2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-”, involves a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminium chloride .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex given its IUPAC name. It appears to contain an isochromene ring (a fused cyclohexene and pyran ring) and an acetic acid group .
Scientific Research Applications
Corrosion Inhibition
Organic acids, including acetic acid derivatives, are utilized as corrosion inhibitors during industrial cleaning processes for both ferrous and non-ferrous metals in acidic solutions. These organic compounds exhibit inhibition properties due to the presence of heteroatoms (O, S, N, P) and π-electrons in their structure, which facilitate adsorption on metal surfaces in aggressive acidic media (Goyal et al., 2018).
Pharmacology
Chlorogenic acid (CGA), a derivative within the same broad category of hydroxycinnamic acids, has been explored for its diverse pharmacological properties, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. CGA's impact on lipid and glucose metabolism suggests potential therapeutic roles in treating conditions like hepatic steatosis, cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).
Herbicide Toxicity
The toxicity and environmental impact of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are significant in agricultural and urban contexts. Research focuses on the mechanisms of 2,4-D toxicity and mutagenicity, highlighting the need for understanding its ecological and health implications (Zuanazzi et al., 2020).
Acetic Acid Bacteria in Fermentation
Acetic acid bacteria play a crucial role in vinegar and fermented beverage production, utilizing their unique oxidative fermentation to transform ethanol into acetic acid. Their physiology and biotechnological applications, including their contribution to health benefits associated with fermented product consumption, are of significant interest (Lynch et al., 2019).
Separation Technologies
Reactive extraction methods using organic solvents and supercritical fluids for the separation of carboxylic acids from aqueous solutions are an area of active research. Supercritical CO2, in particular, is highlighted for its environmental benefits and efficiency in carboxylic acid extraction processes (Djas & Henczka, 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c12-11(13)6-8-1-2-10-7-14-4-3-9(10)5-8/h8-10H,1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGQTCZLCPNYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCC2CC1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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